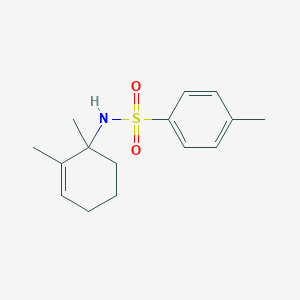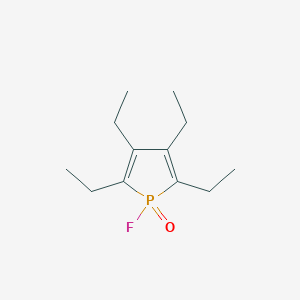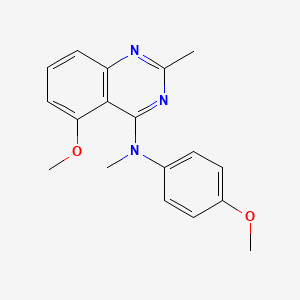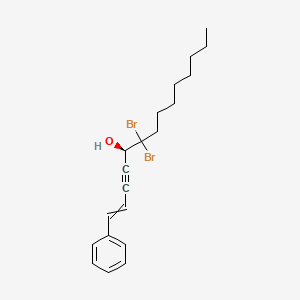
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetradecene backbone, and two bromine atoms
Vorbereitungsmethoden
One common method involves the use of N-bromosuccinimide (NBS) in an aqueous acetone solution to achieve the bromination of the precursor compound . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Analyse Chemischer Reaktionen
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted alkene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol involves its interaction with specific molecular targets. The bromine atoms and the phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can be compared with other brominated organic compounds, such as:
5R-bromoisocembrol: This compound also contains bromine atoms and a complex organic structure, but differs in its backbone and functional groups.
Phenoxymethylpenicillin: While structurally different, this compound shares the presence of bromine atoms and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
819850-98-1 |
|---|---|
Molekularformel |
C20H26Br2O |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
(5R)-6,6-dibromo-1-phenyltetradec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C20H26Br2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
NXSRCIDTWWTROM-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
Kanonische SMILES |
CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






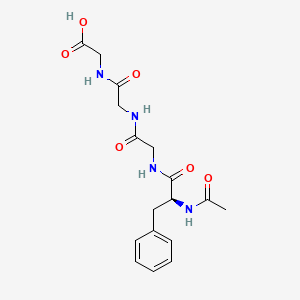
![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
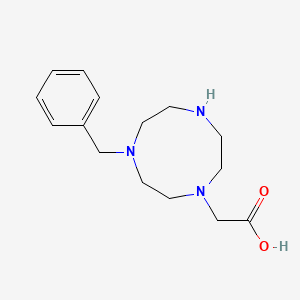
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
